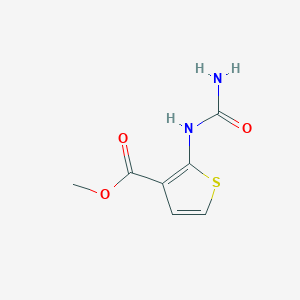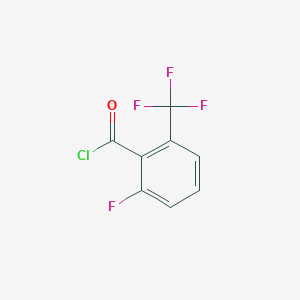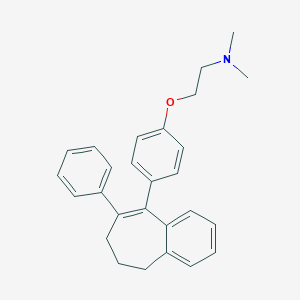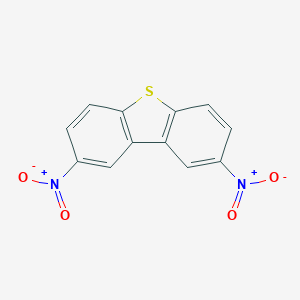
Methyl 2-(carbamoylamino)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ureidothiophene-3-carboxylate is a heterocyclic compound that contains a thiophene ring substituted with a ureido group and a carboxylate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-ureidothiophene-3-carboxylate typically involves the reaction of thiophene derivatives with urea and methyl chloroformate. One common method includes the following steps:
Starting Material: Thiophene-2-carboxylic acid is used as the starting material.
Formation of Intermediate: The carboxylic acid group is converted to an ester using methyl chloroformate in the presence of a base such as triethylamine.
Ureidation: The ester intermediate is then reacted with urea in the presence of a catalyst like sodium methoxide to form the ureido group.
Industrial Production Methods
Industrial production of methyl 2-ureidothiophene-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the reagents and intermediates.
Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.
Purification: Employing purification techniques like crystallization and chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-ureidothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The ureido group can participate in nucleophilic substitution reactions with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Oxidized thiophene derivatives.
Reduction: Reduced thiophene derivatives.
Substitution: Substituted ureido-thiophene derivatives.
Applications De Recherche Scientifique
Methyl 2-ureidothiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes and receptors.
Industry: Utilized in the production of advanced materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of methyl 2-ureidothiophene-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in various biological pathways.
Pathways Involved: It can inhibit the activity of enzymes like RNA polymerase and reverse transcriptase, thereby affecting the replication of bacteria and viruses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-ureidothiophene-2-carboxylate: Similar structure but different substitution pattern.
Methyl 2-aminothiophene-3-carboxylate: Contains an amino group instead of a ureido group.
Methyl 5-bromo-2-ureidothiophene-3-carboxylate: Contains a bromine atom in addition to the ureido group.
Uniqueness
Methyl 2-ureidothiophene-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ureido group allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and materials science.
References
Propriétés
Numéro CAS |
106666-44-8 |
|---|---|
Formule moléculaire |
C7H8N2O3S |
Poids moléculaire |
200.22 g/mol |
Nom IUPAC |
methyl 2-(carbamoylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C7H8N2O3S/c1-12-6(10)4-2-3-13-5(4)9-7(8)11/h2-3H,1H3,(H3,8,9,11) |
Clé InChI |
BOOPLNWLRHAPOU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC=C1)NC(=O)N |
SMILES canonique |
COC(=O)C1=C(SC=C1)NC(=O)N |
Synonymes |
3-Thiophenecarboxylicacid,2-[(aminocarbonyl)amino]-,methylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)


![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)

![[1,3]Dioxolo[4',5':4,5]benzo[1,2-d]isoxazole](/img/structure/B26328.png)





